

Investigating Purinergic Signaling: A Technical Guide to the Application of NF023 Hexasodium

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Compound of Interest

Compound Name: NF023 hexasodium

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This in-depth technical guide provides a comprehensive overview of the use of **NF023 hexasodium** as a potent and selective tool for the investigation of purinergic signaling, with a specific focus on its antagonist activity at the P2X1 receptor. This document details the pharmacological properties of NF023, provides structured experimental protocols for its application in key assays, and visualizes the associated signaling pathways and workflows.

Introduction to Purinergic Signaling and NF023

Purinergic signaling is a crucial form of extracellular communication mediated by purine nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine. These molecules act as signaling messengers by activating specific purinergic receptors on the cell surface, thereby regulating a wide array of physiological processes including neurotransmission, inflammation, and smooth muscle contraction.

The purinergic receptors are broadly classified into two families: P1 receptors, which are G protein-coupled receptors (GPCRs) activated by adenosine, and P2 receptors, which are activated by nucleotides like ATP and ADP. The P2 receptor family is further subdivided into two distinct subfamilies: the P2Y receptors, which are GPCRs, and the P2X receptors, which are ligand-gated ion channels.

NF023 hexasodium is a selective and competitive antagonist of the P2X1 receptor, a subtype of the P2X receptor family. Its ability to specifically block the action of ATP at this receptor

makes it an invaluable tool for elucidating the physiological and pathological roles of P2X1-mediated signaling.

Quantitative Data on NF023 Hexasodium

The following tables summarize the key quantitative data regarding the potency, selectivity, and inhibitory constants of NF023.

Table 1: Inhibitory Potency (IC50) of NF023 at Human and Rat P2X Receptors

Receptor Subtype	Species	IC50 (μM)	Reference
P2X1	Human	0.21	[1][2]
P2X1	Rat	0.24	[2]
P2X2	Human	> 50	[1][2]
P2X3	Human	28.9	[1][2]
P2X3	Rat	8.5	
P2X4	Human	> 100	[1][2]

Table 2: Inhibitory Potency (EC50) and Dissociation Constant (KB) of NF023

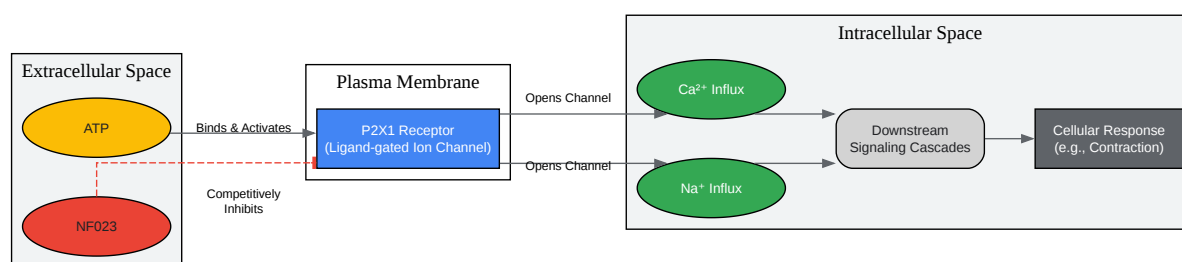
Target	Parameter	Value	Reference
Gαo/i subunit	EC50	~300 nM	[2]
P2X1 Receptor	KB	1.1 ± 0.2 μM	[2]

Signaling Pathways and Experimental Workflows

P2X1 Receptor Signaling Pathway

Activation of the P2X1 receptor by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺. The subsequent increase in intracellular calcium concentration triggers a cascade of downstream signaling events, culminating in various cellular responses such as smooth muscle contraction and platelet aggregation. NF023 acts by

competitively binding to the P2X1 receptor, thereby preventing ATP from activating the channel and initiating this signaling cascade.

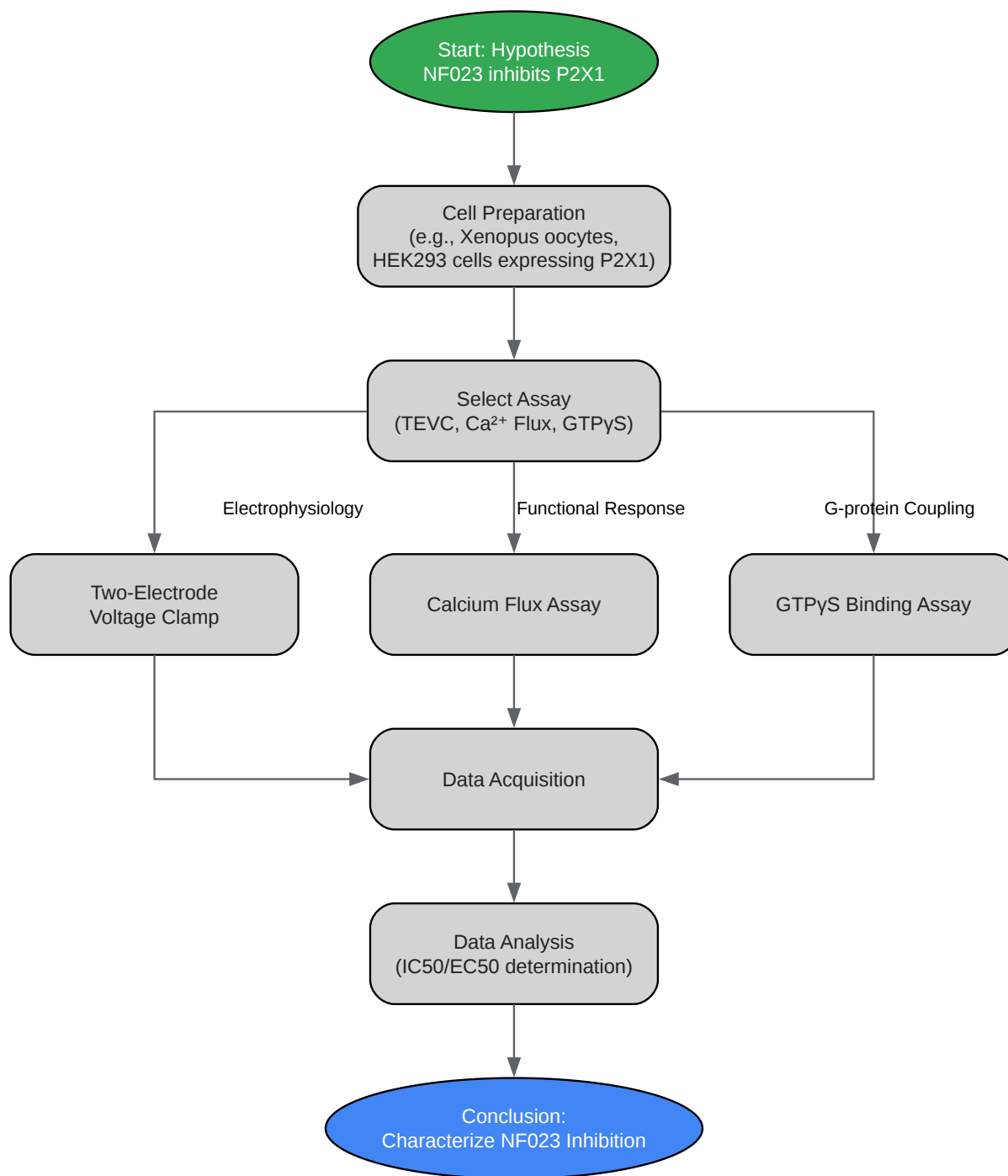


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Caption: P2X1 Receptor Signaling Pathway and Inhibition by NF023.

Experimental Workflow for Investigating NF023 Activity

The following diagram outlines a general workflow for characterizing the inhibitory effect of NF023 on P2X1 receptor function using in vitro assays.



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References

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